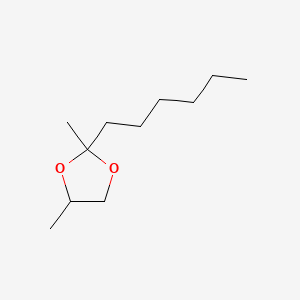
2-Hexyl-2,4-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-2,4-dimethyl-1,3-dioxolane is a chemical compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with vicinal diols. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be optimized by removing the water formed during the reaction to shift the equilibrium towards the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of activated carbon catalysts derived from renewable sources, such as corncob, has been explored to improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2-Hexyl-2,4-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-Hexyl-2,4-dimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. It may also interact with enzymes and receptors in biological systems, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2-Hexyl-2-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
Uniqueness
2-Hexyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific structural features, such as the hexyl and dimethyl substituents on the dioxolane ring. These substituents influence its chemical reactivity and physical properties, making it distinct from other dioxolanes .
Propriétés
Numéro CAS |
5461-65-4 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-hexyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-11(3)12-9-10(2)13-11/h10H,4-9H2,1-3H3 |
Clé InChI |
JUESEMDRRNKFPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(OCC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)

![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
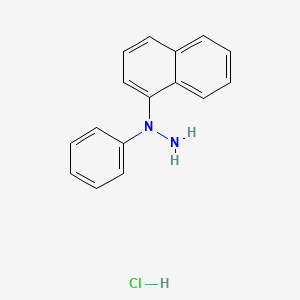
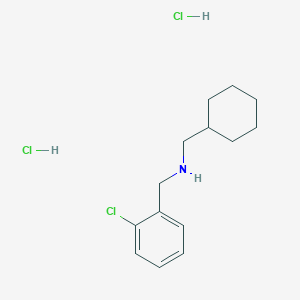

![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
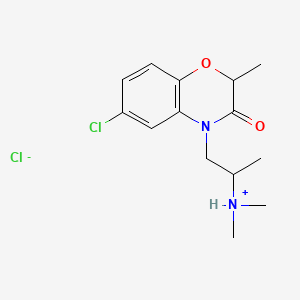
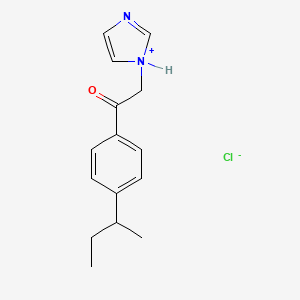
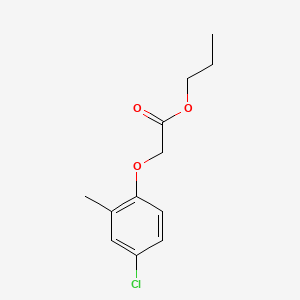
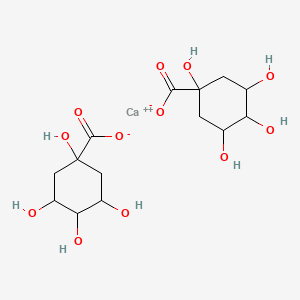


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
